3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C11H15BFNO2 . It is a boric acid ester intermediate with a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compound have been measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (223.05), empirical formula (C11H15BFNO2), and its solid form . Further physicochemical properties were not found in the retrieved papers.Scientific Research Applications
Borylation at Benzylic C-H Bonds: In the presence of a palladium catalyst, this compound can selectively borylate benzylic C-H bonds of alkylbenzenes, yielding pinacol benzyl boronate . This reaction is valuable for introducing boron-containing functional groups into organic molecules.
Drug Synthesis and Anticancer Research
Boric acid compounds find applications in drug synthesis and anticancer research. Here’s how:
Enzyme Inhibition and Anticancer Properties: Researchers have discovered that enzymes produced by boric acid compounds exhibit highly reactive oxygen species. These properties can induce apoptosis (cell death) in cancer cells. For instance:
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, is a key step in the reaction mechanism. The 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine likely interacts with its targets in a similar manner, although specific details would depend on the exact reaction conditions and partners.
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions can be used to synthesize a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics . Therefore, the downstream effects of this compound’s action would largely depend on the specific compounds being synthesized.
Pharmacokinetics
It’s important to note that boronic esters, including this compound, can be susceptible to hydrolysis, especially at physiological ph . This could potentially impact the compound’s bioavailability and stability.
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds. The specific molecular and cellular effects would depend on the exact compounds being synthesized.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester . Additionally, the presence of other reactants, catalysts, and solvents can also influence the efficiency and selectivity of the Suzuki-Miyaura cross-coupling reactions .
properties
IUPAC Name |
3-fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIWIOCMLKVEKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694501 |
Source
|
Record name | 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1310384-35-0 |
Source
|
Record name | 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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